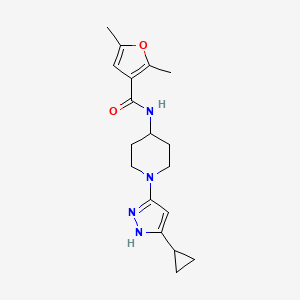

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacological Implications

Research demonstrates the intricate molecular interactions of structurally similar compounds with biological receptors, highlighting their potential in drug development. For instance, Shim et al. (2002) conducted a detailed study on the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models relevant to cannabinoid receptor ligands. This study underscores the significance of specific molecular conformations in receptor binding and activity, suggesting a pathway for developing new therapeutic agents by targeting cannabinoid receptors (Shim et al., 2002).

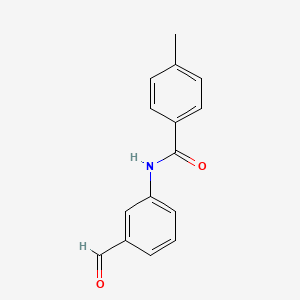

Structure-Activity Relationships (SAR)

Exploring the SAR of pyrazole derivatives as cannabinoid receptor antagonists, Lan et al. (1999) identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Such studies are crucial for the rational design of new compounds with improved selectivity and potency for specific biological targets (Lan et al., 1999).

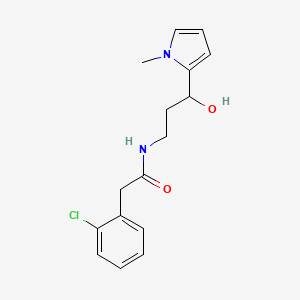

Novel Synthetic Approaches

Matulevičiūtė et al. (2021) reported on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, showcasing innovative approaches to developing heterocyclic amino acids as building blocks for further chemical synthesis. This work contributes to the field of organic synthesis, offering new pathways for creating complex molecules with potential biological applications (Matulevičiūtė et al., 2021).

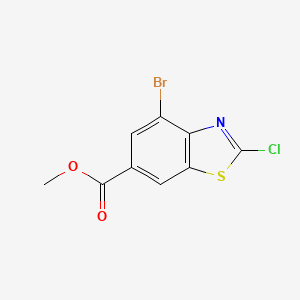

Potential Therapeutic Uses

Investigations into novel compounds often reveal their potential therapeutic applications. For example, Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as potent Mycobacterium tuberculosis GyrB inhibitors. Such research not only advances our understanding of molecular mechanisms of action but also highlights the potential for developing new anti-tuberculosis therapies (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

Similar compounds with indole and imidazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s suggested that similar compounds can occupy the hydrophobic cavity of the p-loop pocket , indicating that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Derivatives of indole and imidazole have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds with imidazole scaffolds are known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.

Result of Action

One analog displayed strong inhibition against pak4 , suggesting that this compound might also exhibit significant inhibitory activity against certain targets.

Action Environment

It’s worth noting that the reaction of similar compounds is relatively sluggish at low temperatures and might produce some side products at higher temperatures under the influence of a basic catalyst .

properties

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-11-9-15(12(2)24-11)18(23)19-14-5-7-22(8-6-14)17-10-16(20-21-17)13-3-4-13/h9-10,13-14H,3-8H2,1-2H3,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPAFLIVBYMOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-ethylanilino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2939038.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939040.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)

![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2939049.png)

![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)